molecular formula C19H20ClN3O4S2 B2748812 2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide CAS No. 714208-74-9

2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2748812
CAS RN: 714208-74-9
M. Wt: 453.96
InChI Key: WZJCTASRMODUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is a chemical compound that is used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Environmental Science Applications

  • Chlorophenols in the environment, like those structurally related to the chlorophenoxy group, are a focus due to their roles as precursors to dioxins in chemical and thermal processes, including waste incineration. Studies on chlorophenols can help understand the fate, transport, and environmental impact of chlorinated organic pollutants, aiding in the development of strategies for mitigating their presence in ecosystems (Peng et al., 2016).

Pharmacological Applications

  • Sulfonamides and sulfamoyl-containing compounds are investigated for their wide range of pharmacological activities, including their roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research into these compounds enhances understanding of their mechanisms and broadens the scope of therapeutic applications (Carta et al., 2012).

Synthetic Chemistry and Drug Development

  • Benzothiazole derivatives , similar to part of the query compound's structure, have been explored for their potential in drug development due to their diverse biological activities. Synthetic methodologies and biological evaluations of these derivatives provide insights into designing new therapeutic agents with enhanced efficacy and safety profiles (Rosales-Hernández et al., 2022).

Potential for Environmental and Human Health Research

  • Research on herbicides like 2,4-D (structurally related to chlorophenoxy compounds) and their environmental impact, including toxicity to non-target organisms and potential human health risks, informs regulatory policies and practices for the safe use of these chemicals in agriculture and urban settings (Islam et al., 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S2/c1-3-23(4-2)29(25,26)15-9-10-16-17(11-15)28-19(21-16)22-18(24)12-27-14-7-5-13(20)6-8-14/h5-11H,3-4,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJCTASRMODUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.